

Synthesis of 4-Methoxy-3,5-dimethylaniline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Methoxy-3,5-dimethylaniline

Cat. No.: B181746

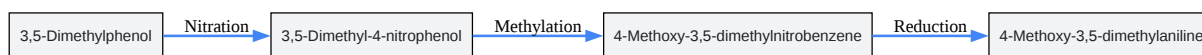
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This in-depth technical guide details the synthesis of **4-Methoxy-3,5-dimethylaniline**, a valuable building block in pharmaceutical and chemical research, starting from the readily available precursor, 3,5-dimethylphenol. The synthesis is a multi-step process involving nitration, methylation, and reduction, each of which is described herein with detailed experimental protocols and supported by quantitative data.

Synthetic Pathway Overview

The conversion of 3,5-dimethylphenol to **4-Methoxy-3,5-dimethylaniline** is achieved through a three-step reaction sequence. The first step is the regioselective nitration of the phenol at the position para to the hydroxyl group. This is followed by the methylation of the phenolic hydroxyl group to form a methoxy group. The final step involves the reduction of the nitro group to the desired aniline.



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Caption: Overall synthetic route from 3,5-dimethylphenol to **4-Methoxy-3,5-dimethylaniline**.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyl-4-nitrophenol

This procedure outlines the nitration of 3,5-dimethylphenol to yield 3,5-dimethyl-4-nitrophenol.

[1]

Experimental Protocol:

- In a flask, dissolve 12.3 g of 3,5-dimethylphenol in 90 g of concentrated sulfuric acid.
- Prepare a nitrating solution by dissolving 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid.
- Cool the 3,5-dimethylphenol solution to 0-5 °C using an ice bath.
- Slowly add the potassium nitrate solution to the cooled 3,5-dimethylphenol solution while maintaining the temperature between 0-5 °C.
- After the addition is complete, raise the temperature to 60-65 °C and stir the reaction mixture for 2 hours.
- Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Neutralize the solution to a pH of 8-8.5 with an ammonia solution.
- Filter the resulting precipitate, wash it with water, and dry to obtain the product.

Yield: 14.4 g (85.7%) of light yellow 3,5-Dimethyl-4-nitrophenol with an HPLC purity of 99%.[1]

Step 2: Synthesis of 4-Methoxy-3,5-dimethylnitrobenzene

This step involves the O-methylation of the phenolic hydroxyl group of 3,5-dimethyl-4-nitrophenol. While a specific protocol for this exact substrate is not detailed in the provided

search results, a general and effective method using dimethyl carbonate (DMC) as a green methylating agent can be adapted.[\[2\]](#)

Experimental Protocol (Adapted):

- In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethyl-4-nitrophenol (1 equivalent), potassium carbonate (2 equivalents) as a base, and dimethyl carbonate (excess, acting as both reagent and solvent).
- Heat the mixture to reflux (approximately 90 °C) and stir for several hours.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- After the reaction is complete, cool the mixture to room temperature.
- Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel if necessary.

Step 3: Synthesis of 4-Methoxy-3,5-dimethylaniline

The final step is the reduction of the nitro group of 4-Methoxy-3,5-dimethylnitrobenzene to an amine. A common and effective method for this transformation is the use of tin(II) chloride dihydrate.

Experimental Protocol:

- To a solution of 4-Methoxy-3,5-dimethylnitrobenzene (1 equivalent) in ethanol, add tin(II) chloride dihydrate (5 equivalents).[\[3\]](#)
- Reflux the reaction mixture overnight.[\[3\]](#)
- After cooling, add ice to the reaction mixture and basify with a 2N NaOH solution.[\[3\]](#)

- Filter the mixture and concentrate the filtrate under reduced pressure.[3]
- Extract the aqueous solution with dichloromethane (4 x 30 ml).[3]
- Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.[3]
- Purify the residue by silica gel column chromatography using dichloromethane as the eluent to yield the final product.[3]

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.

Table 1: Physical and Chemical Properties

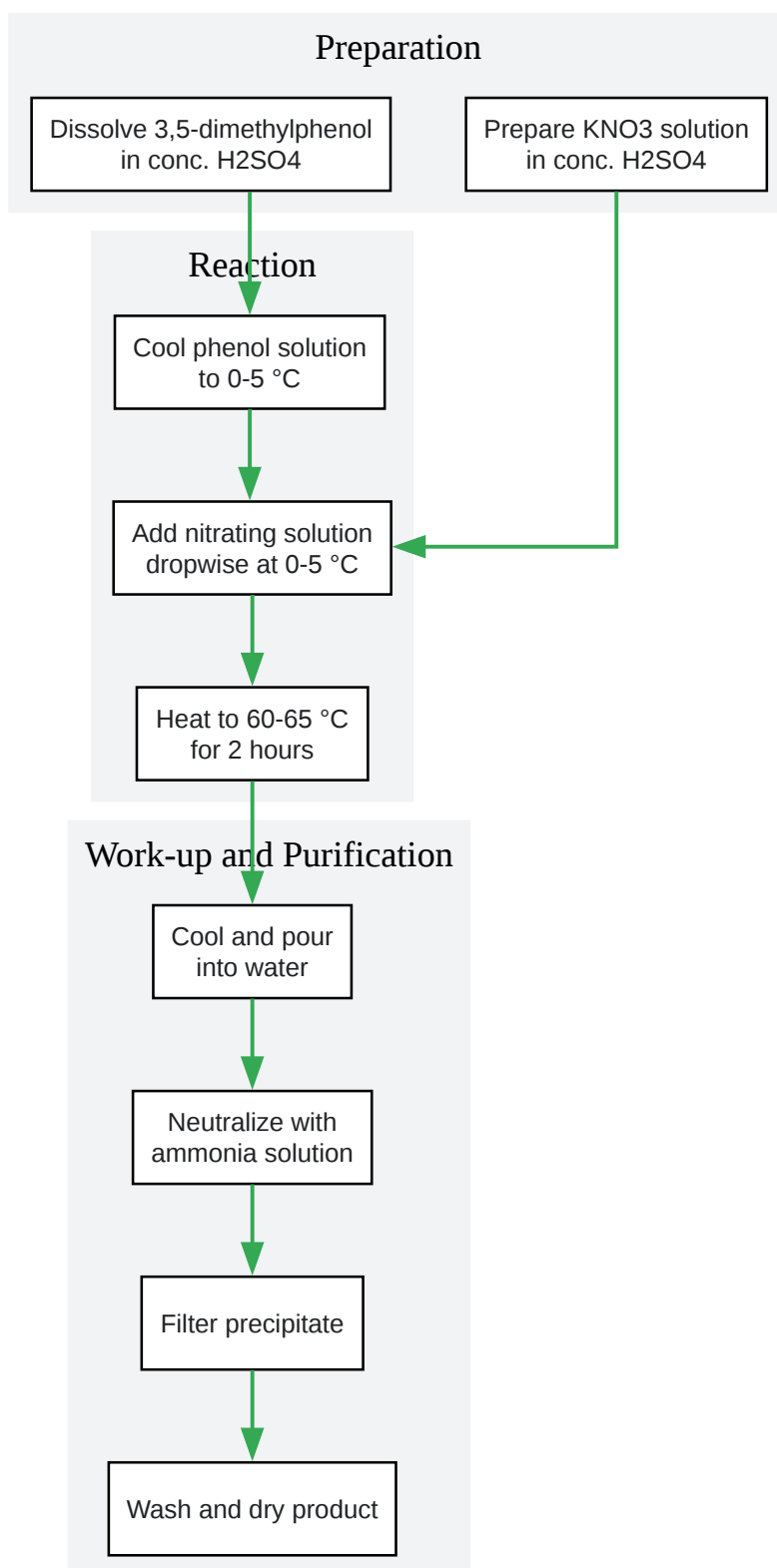
Compound	Molecular Formula	Molar Mass (g/mol)	Appearance	Melting Point (°C)
3,5-Dimethylphenol	C ₈ H ₁₀ O	122.16	Colorless to yellowish crystalline solid	61-66
3,5-Dimethyl-4-nitrophenol	C ₈ H ₉ NO ₃	167.16	Light yellow solid	-
4-Methoxy-3,5-dimethylnitrobenzene	C ₉ H ₁₁ NO ₃	181.19	-	-
4-Methoxy-3,5-dimethylaniline	C ₉ H ₁₃ NO	151.21	-	-

Table 2: Spectroscopic Data

Compound	^1H NMR (δ ppm)	^{13}C NMR (δ ppm)	Mass Spectrum (m/z)
3,5-Dimethyl-4-nitrophenol	Data available in spectral databases.[4]	Data available in spectral databases.[5]	$[\text{M}+\text{H}]^+$: 168.06552[6]
4-Methoxy-3,5-dimethylaniline	1.97 (s, 6H), 3.75 (s, 3H), 6.53 (s, 1H), 7.31-7.39 (m, 3H), 7.46-7.57 (m, 3H) (Note: this is for a derivative, specific data for the target molecule may vary slightly)	-	$[\text{M}+\text{H}]^+$: 152.1[3]

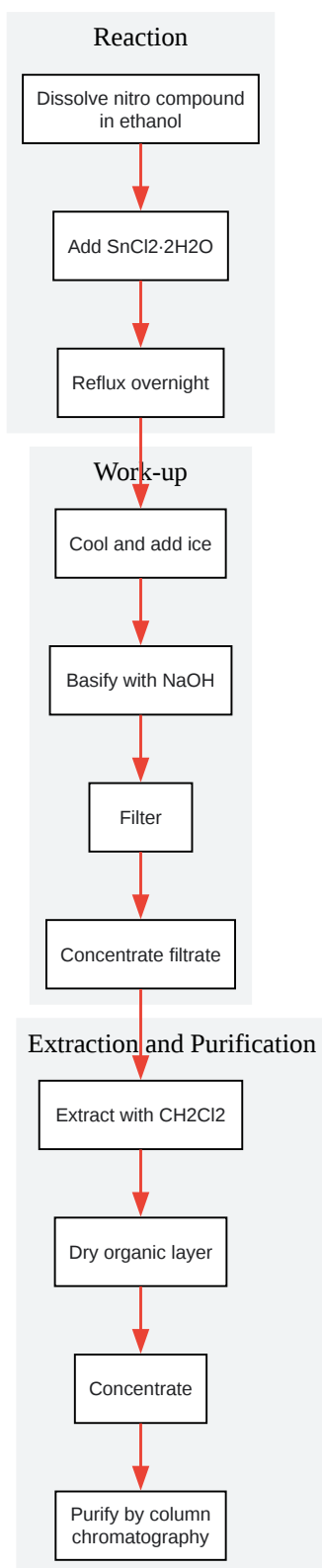
Experimental Workflows and Logical Relationships

The following diagrams visualize the key experimental workflows.



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Caption: Workflow for the synthesis of 3,5-Dimethyl-4-nitrophenol.



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Caption: Workflow for the reduction of 4-Methoxy-3,5-dimethylnitrobenzene.

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